
(E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The presence of these functional groups could potentially give the compound interesting chemical and physical properties, but without specific studies on this compound, it’s difficult to say for certain.
Mécanisme D'action
The mechanism of action of (E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been shown to modulate the immune system and to protect against neurodegeneration. However, further studies are needed to fully understand the biological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several advantages for lab experiments, including its high yield and purity, and its ability to exhibit a wide range of biological activities. However, its limited solubility in water and some organic solvents can be a challenge for some experiments. Moreover, the lack of understanding of its mechanism of action and potential toxicity limits its use in preclinical studies.
Orientations Futures
There are several future directions for (E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide research, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential therapeutic applications in various diseases. Moreover, the development of this compound derivatives with improved solubility and reduced toxicity can enhance its potential as a drug candidate.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-tumor, and anti-oxidant activities, as well as its ability to modulate the immune system and protect against neurodegeneration, make it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action and potential toxicity, and to explore its full therapeutic potential.
Méthodes De Synthèse
The synthesis of (E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves the reaction of 5-((phenylthio)methyl)-1,3,4-oxadiazole-2-thiol with 3-bromo-2-thiopheneacrylamide in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
(E)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
(E)-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-14(9-8-13-7-4-10-22-13)17-16-19-18-15(21-16)11-23-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTLDQSVIKMURI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B3019164.png)


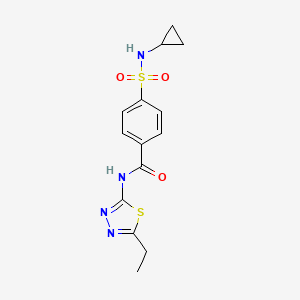
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B3019170.png)
![3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B3019174.png)
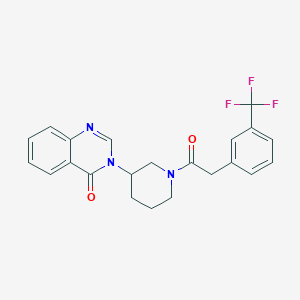
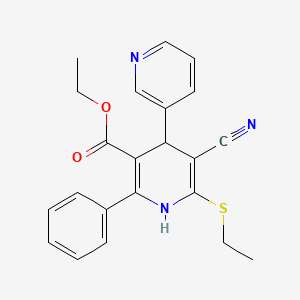

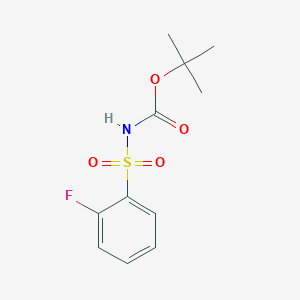


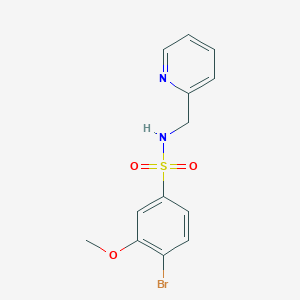
![4-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B3019186.png)